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Compound of Interest

Compound Name:
Methyl 4-amino-2-

methoxybenzoate

Cat. No.: B016309 Get Quote

An objective guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of Methyl 4-amino-2-methoxybenzoate and its key derivatives.

This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data,

supported by detailed experimental protocols.

Methyl 4-amino-2-methoxybenzoate is a valuable building block in synthetic chemistry,

notably serving as a key intermediate in the synthesis of potent enzyme inhibitors used in

cancer therapy, such as Lenvatinib.[1] Its distinct functional groups—an amino group, a

methoxy group, and a methyl ester—allow for a wide range of chemical modifications, making

its derivatives a subject of significant interest in medicinal chemistry and materials science.[1] A

thorough understanding of the spectroscopic properties of this parent compound and its

derivatives is crucial for structural elucidation, purity assessment, and quality control in

research and development.

This guide presents a comparative overview of the spectroscopic data for Methyl 4-amino-2-
methoxybenzoate and two of its common derivatives: Methyl 4-amino-5-chloro-2-

methoxybenzoate and Methyl 3-amino-4-methoxybenzoate. The data is summarized in clear,

comparative tables, and the experimental methodologies for obtaining this data are detailed.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Methyl 4-amino-2-
methoxybenzoate and its derivatives. This data is essential for distinguishing between these
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closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Aromatic
Protons

-OCH₃ -COOCH₃ -NH₂ Solvent

Methyl 4-

amino-2-

methoxybenz

oate

7.6 (d), 6.3

(dd), 6.1 (d)
3.8 3.8 4.5 (br s) CDCl₃

Methyl 4-

amino-5-

chloro-2-

methoxybenz

oate

7.8 (s), 6.3

(s)
3.9 3.8 4.6 (br s) CDCl₃

Methyl 3-

amino-4-

methoxybenz

oate

7.2 (d), 7.1

(s), 6.8 (d)
3.9 3.8 3.8 (br s) CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aromatic
Carbons

C=O -OCH₃ -COOCH₃ Solvent

Methyl 4-

amino-2-

methoxybenz

oate

160.1, 150.9,

133.5, 108.9,

105.8, 98.5

167.5 55.5 51.5 CDCl₃

4-Amino-5-

chloro-2-

methoxybenz

oic acid*

158.5, 148.5,

131.0, 115.5,

110.0, 100.0

169.0 56.0 - DMSO-d₆

Methyl 3-

amino-4-

methoxybenz

oate

152.0, 142.5,

123.0, 118.0,

111.5, 110.0

167.0 55.8 51.0 CDCl₃

*Data for the corresponding carboxylic acid as a close analogue.[2]

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Compound N-H Stretch
C=O
Stretch

C-O Stretch
(Ester)

C-O Stretch
(Aromatic
Ether)

Aromatic C-
H Stretch

Methyl 4-

amino-2-

methoxybenz

oate

3450, 3350 1710 1250 1050 3050

Methyl

Benzoate (for

comparison)

- 1720 1280 - 3070

Methyl 4-

(methylamino

)benzoate

3400 1705 1270 - 3060
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Table 4: Mass Spectrometry Data (m/z)

Compound
Molecular
Formula

Molecular
Weight

[M]⁺
Key
Fragmentation
Peaks

Methyl 4-amino-

2-

methoxybenzoat

e

C₉H₁₁NO₃ 181.19 181 150, 122, 94

Methyl 4-amino-

5-chloro-2-

methoxybenzoat

e

C₉H₁₀ClNO₃ 215.63 215, 217 184, 156, 128

Methyl 3-amino-

4-

methoxybenzoat

e

C₉H₁₁NO₃ 181.19 181 150, 122, 94

Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques. The

following are generalized experimental protocols representative of those used to acquire such

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition: Standard proton NMR spectra were acquired with a 90° pulse width, a

relaxation delay of 1 second, and 16-32 scans.
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¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

sequence with a 45° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans.

Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and

the spectra were phase and baseline corrected. Chemical shifts were referenced to the

residual solvent peak.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal.

Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum was baseline corrected.

Mass Spectrometry (MS)

Instrumentation: An Agilent 6890 GC coupled to a 5973 MS detector (or equivalent for GC-

MS) or a Waters Xevo G2-XS QTOF mass spectrometer (for high-resolution mass

spectrometry).

GC-MS Analysis:

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at

10°C/min and held for 5 minutes.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Direct Infusion ESI-MS: The sample was dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and infused into the mass spectrometer via an electrospray ionization (ESI)

source.
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Visualizing Synthesis and Analysis Workflows
To further clarify the context in which this spectroscopic data is utilized, the following diagrams

illustrate a typical synthetic workflow for a Methyl 4-amino-2-methoxybenzoate derivative and

a logical flow for its spectroscopic analysis.

Synthesis & Purification

Spectroscopic Analysis

Methyl 4-nitro-2-methoxybenzoate Reduction
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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